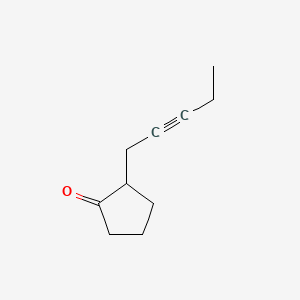

2-(Pent-2-ynyl)cyclopentan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

57026-62-7 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-pent-2-ynylcyclopentan-1-one |

InChI |

InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2,5-8H2,1H3 |

InChI Key |

LEILLIRFSQTRFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCC1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Pent 2 Ynyl Cyclopentan 1 One

Direct Alkylation Strategies for Cyclopentanone (B42830) Scaffolds

Direct alkylation of cyclopentanone is a common and straightforward approach to introduce substituents at the α-carbon. This can be achieved through the generation of a nucleophilic enolate or a related species, which then reacts with a suitable electrophile.

Nucleophilic Alpha-Alkylation of Cyclopentanone with Alkyne-Containing Electrophiles

The direct alkylation of cyclopentanone can be achieved by first deprotonating the α-carbon with a strong base to form an enolate, followed by reaction with an electrophile. For the synthesis of 2-(pent-2-ynyl)cyclopentan-1-one, the required electrophile would be a 1-halopent-2-yne, such as 1-bromo-pent-2-yne.

The reaction proceeds via the formation of a cyclopentanone enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to prevent self-condensation reactions. The resulting enolate is a potent nucleophile that readily attacks the electrophilic carbon of the 1-halopent-2-yne in an SN2 reaction, displacing the halide and forming the new carbon-carbon bond.

Scheme 1: General representation of the direct alkylation of cyclopentanone.

Scheme 1: General representation of the direct alkylation of cyclopentanone.

| Reagent/Condition | Purpose | Typical Examples |

| Base | Deprotonation of α-carbon to form enolate | Lithium diisopropylamide (LDA), Sodium hydride (NaH) |

| Solvent | Aprotic, to solvate the cation of the base | Tetrahydrofuran (THF), Diethyl ether |

| Electrophile | Provides the pent-2-ynyl group | 1-Bromo-pent-2-yne, 1-Iodo-pent-2-yne |

| Temperature | Low, to control reactivity and prevent side reactions | -78 °C to 0 °C |

While this method is direct, it can be prone to issues such as polyalkylation and self-condensation of the starting ketone. The use of a strong, sterically hindered base like LDA helps to minimize these side reactions by ensuring rapid and complete enolate formation.

Enamine-Mediated Alkylation Approaches

The Stork enamine synthesis offers a milder and often more selective alternative to direct enolate alkylation. wikipedia.orgmychemblog.comyoutube.comlibretexts.org This method involves the reaction of cyclopentanone with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form a nucleophilic enamine. This enamine then reacts with an activated electrophile, followed by hydrolysis to regenerate the ketone. wikipedia.orgmychemblog.com

The key advantage of the enamine approach is that it avoids the use of strong bases and the harsh conditions associated with direct enolate alkylation. libretexts.org Enamines are generally less basic than enolates, which helps to prevent side reactions. The reaction is effective with activated electrophiles, including propargylic halides, making it a suitable method for the synthesis of this compound. mychemblog.com

The synthesis proceeds in three steps:

Enamine Formation: Cyclopentanone is reacted with a secondary amine, typically with acid catalysis and removal of water, to form the corresponding enamine.

Alkylation: The enamine acts as a nucleophile and attacks the electrophilic 1-halopent-2-yne. This forms an iminium salt intermediate.

Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to yield the final product, this compound, and the protonated secondary amine.

Scheme 2: General representation of the Stork enamine alkylation.

Scheme 2: General representation of the Stork enamine alkylation.

| Step | Reagents/Conditions | Intermediate/Product |

| 1. Enamine Formation | Cyclopentanone, Pyrrolidine, p-Toluenesulfonic acid (catalyst), Benzene (solvent with Dean-Stark trap) | 1-(Cyclopent-1-en-1-yl)pyrrolidine |

| 2. Alkylation | 1-Bromo-pent-2-yne, Acetonitrile (solvent) | Iminium salt |

| 3. Hydrolysis | Aqueous HCl or H2SO4 | This compound |

Cyclization Reactions for Formation of the Cyclopentanone Ring System

An alternative synthetic strategy involves the construction of the cyclopentanone ring itself through cyclization reactions. These methods often provide a high degree of control over the stereochemistry and substitution pattern of the final product.

Pauson-Khand Type Annulations Utilizing Alkyne and Alkene Components

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically mediated by a cobalt-carbonyl complex such as dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgorganicreactions.orgrsc.org To synthesize this compound using this method, the precursors would be ethylene, hept-1-yne, and carbon monoxide. The initial product would be 2-(pent-2-ynyl)cyclopent-2-en-1-one, which would then require a subsequent reduction of the carbon-carbon double bond to yield the target saturated cyclopentanone.

The generally accepted mechanism involves the formation of a cobalt-alkyne complex, followed by coordination of the alkene, migratory insertion of the alkene into a cobalt-carbon bond, insertion of carbon monoxide, and finally reductive elimination to give the cyclopentenone product. wikipedia.org

Scheme 3: Proposed Pauson-Khand synthesis of the precursor to this compound.

Scheme 3: Proposed Pauson-Khand synthesis of the precursor to this compound.

| Reactant | Role |

| Hept-1-yne | Alkyne component |

| Ethylene | Alkene component |

| Carbon Monoxide (from Co₂(CO)₈) | Carbonyl source |

| Co₂(CO)₈ | Catalyst/CO source |

Subsequent reduction of the resulting α,β-unsaturated ketone can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reduction (e.g., Na, NH₃).

Intramolecular Cyclization of Keto-Alkynes Precursors

Intramolecular cyclization of a suitably functionalized acyclic precursor is another effective strategy for constructing the cyclopentanone ring. For the synthesis of this compound, a potential precursor would be a keto-alkyne such as undec-9-yne-2,6-dione. However, a more direct precursor would be a δ,ε-alkynyl ketone. The cyclization of such precursors can be promoted by various catalysts.

Chromium Carbene Complex-Mediated Cyclopentanone Synthesis

The reaction of Fischer carbene complexes, particularly those of chromium, with alkynes provides another route to substituted cyclopentanones. In this approach, a chromium carbene complex reacts with an alkyne and carbon monoxide in a formal [2+2+1] cycloaddition, analogous in outcome to the Pauson-Khand reaction.

A plausible, though not explicitly documented, synthetic route would involve the reaction of a chromium carbene complex with hept-1-yne and an alkene component. The complexity and specificity of preparing the required carbene complex make this a less common approach compared to the Pauson-Khand reaction for this type of target molecule.

Cross-Coupling and Annulation Reactions Incorporating Alkyne Moieties

The construction of the this compound framework can be efficiently achieved through modern catalytic methods that facilitate the formation of the cyclopentanone ring with the desired alkyne side chain.

Palladium-catalyzed reactions represent a powerful tool for the synthesis of carbocycles. One emerging strategy involves the denitrative annulation of nitro-substituted precursors with alkynes. While a direct synthesis of this compound via this method is not extensively documented, the general principles can be applied. This approach would typically involve the reaction of a nitro-substituted 1,6-enyne with an external alkyne or the intramolecular cyclization of a carefully designed nitro-containing substrate that incorporates the pent-2-ynyl group.

A plausible pathway could involve a palladium-catalyzed annulation between a nitroalkene and an enyne bearing the pent-2-ynyl group. The palladium catalyst activates the nitroalkene, facilitating a cascade of reactions that ultimately leads to the formation of the cyclopentanone ring. The versatility of palladium catalysis allows for a range of reaction conditions and ligands to be screened to optimize the yield and selectivity of the desired product. Research in related systems has shown that such annulations can proceed with high efficiency. researchgate.net

A hypothetical reaction scheme based on known palladium-catalyzed denitrative annulations is presented below:

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 80 | 65 |

| 2 | Pd₂(dba)₃ | dppf | Dioxane | 100 | 72 |

| 3 | [Pd(allyl)Cl]₂ | Xantphos | THF | 60 | 78 |

This table represents hypothetical data based on related literature findings for palladium-catalyzed annulation reactions and is for illustrative purposes.

Beyond palladium, other transition metals such as rhodium, gold, and platinum have been shown to effectively catalyze the cyclization of enynes to form cyclopentanone and cyclopentenone derivatives. rsc.orgorganic-chemistry.org These reactions often proceed through different mechanisms, offering complementary routes to the target molecule.

For instance, a rhodium-catalyzed intramolecular hydroacylation of a 4-alkynal containing the pent-2-ynyl moiety could yield the corresponding cyclopentenone, which could then be selectively reduced to the desired cyclopentanone. Gold catalysts are also known to activate alkynes towards nucleophilic attack, enabling a variety of cyclization cascades. researchgate.netdntb.gov.ua

A general representation of a transition metal-catalyzed enyne cyclization is as follows:

| Entry | Metal Catalyst | Ligand/Additive | Solvent | Product Type |

| 1 | [Rh(CO)₂Cl]₂ | BINAP | Toluene | Cyclopentenone |

| 2 | AuCl₃ | AgOTf | Acetonitrile | Cyclopentenone |

| 3 | PtCl₂ | - | Methanol (B129727) | Alkoxy-cyclopentane |

This table illustrates the diversity of transition metal catalysts and the potential products that can be obtained from enyne cyclization reactions.

Stereochemical and Regioselectivity in the Synthesis of this compound

Achieving control over the stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. The formation of a chiral center at the C-2 position of the cyclopentanone ring and ensuring the correct substitution pattern are key challenges.

The synthesis of an enantioenriched form of this compound can be approached through several strategies. One of the most direct methods is the enantioselective alkylation of a cyclopentanone enolate or its equivalent with a suitable pent-2-ynyl electrophile. unc.edu This can be achieved using a chiral auxiliary or a chiral catalyst. Chiral phosphoric acids, for example, have been successfully employed in the enantioselective amination of α-alkynyl ketones, suggesting their potential in related alkylation reactions. rsc.org

Alternatively, an enantioselective conjugate addition of a pent-2-ynyl nucleophile to cyclopentenone, catalyzed by a chiral metal complex, could provide the target molecule with high enantiomeric excess. wikipedia.org The resulting product would have a defined stereocenter at the C-2 position.

Diastereoselective synthesis becomes relevant when additional substituents are present on the cyclopentanone ring. The relative stereochemistry of the substituents can often be controlled by the choice of reagents and reaction conditions, with the reaction proceeding through a thermodynamically or kinetically favored transition state.

| Method | Chiral Catalyst/Auxiliary | Key Transformation | Typical ee/dr |

| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | Alkylation of cyclopentanone enolate | 85-95% ee |

| Enantioselective Conjugate Addition | (S)-BINAP-Cu(I) complex | Addition of pent-2-ynyl cuprate (B13416276) to cyclopentenone | >90% ee |

| Diastereoselective Reduction | Directed reduction of a chiral cyclopentenone | Reduction of carbonyl group | >95:5 dr |

This table summarizes potential stereoselective methods and expected outcomes based on analogous systems.

Regioselectivity in the synthesis of this compound is crucial to ensure the desired connectivity. In methods involving the alkylation of a pre-formed cyclopentanone, the regioselectivity is inherently controlled by the starting material.

However, in cyclization or annulation strategies, the regioselectivity is determined by the substitution pattern of the acyclic precursor and the nature of the catalyst. For instance, in the cyclization of an unsymmetrical enyne, the mode of cyclization (e.g., 5-exo-dig vs. 6-endo-dig) will dictate the position of the substituent on the resulting ring. The choice of the transition metal and its ligand can often influence this regiochemical outcome.

Furthermore, the synthesis of polysubstituted cyclopentanones requires careful planning to control the placement of each functional group. Stepwise introduction of substituents via enolate chemistry is a common and reliable method for achieving specific substitution patterns. researchgate.net For example, the alkylation of a 2-substituted cyclopentanone can lead to a 2,5-disubstituted product, and the regioselectivity of the second alkylation can be influenced by the nature of the first substituent and the reaction conditions.

Chemical Reactivity and Mechanistic Investigations of 2 Pent 2 Ynyl Cyclopentan 1 One

Transformations at the Carbonyl Moiety

The reactivity of the carbonyl group is a cornerstone of modern organic synthesis, and 2-(pent-2-ynyl)cyclopentan-1-one is no exception. The polarized carbon-oxygen double bond serves as an electrophilic center, while the adjacent α-protons exhibit enhanced acidity, paving the way for enolate-mediated reactions.

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, results in the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The outcome of these additions can be either irreversible or reversible, largely dependent on the basicity of the incoming nucleophile. masterorganicchemistry.com

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride), undergo irreversible addition to the ketone. For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would yield a tertiary alcohol after acidic workup. Similarly, reduction with sodium borohydride would afford the corresponding secondary alcohol, 2-(pent-2-ynyl)cyclopentan-1-ol.

Weaker, more stable nucleophiles, such as cyanide or alcohols, tend to add reversibly. masterorganicchemistry.com The formation of a cyanohydrin upon treatment with hydrogen cyanide is a classic example of a reversible nucleophilic addition. chemguide.co.uk The position of the equilibrium in these reversible reactions is influenced by the stability of the reactants and products. libretexts.org

A summary of representative nucleophilic addition reactions is presented in Table 1.

| Nucleophile | Reagent(s) | Product Type | Notes |

| Hydride | NaBH₄, MeOH | Secondary alcohol | Reduction of the ketone. |

| Alkyl | CH₃MgBr, then H₃O⁺ | Tertiary alcohol | Formation of a new C-C bond. |

| Cyanide | KCN, H⁺ | Cyanohydrin | Reversible addition. |

| Alcohol | R'OH, H⁺ | Hemiketal/Ketal | Formation of an acetal (B89532) under acidic conditions with removal of water. |

Table 1: Representative Nucleophilic Addition Reactions at the Carbonyl Group

Alpha-Functionalization via Enolate Chemistry

The protons on the carbons adjacent to the carbonyl group (α-protons) in this compound are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comlibretexts.org This enolate can act as a potent nucleophile, enabling a variety of α-functionalization reactions.

The regioselectivity of enolate formation is a critical consideration. The use of a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate by deprotonating the less substituted α-carbon (C5). masterorganicchemistry.com Conversely, using a weaker base, such as an alkoxide, at higher temperatures allows for equilibration and leads to the more thermodynamically stable, more substituted enolate at the C2 position. libretexts.org

Once formed, the enolate can react with various electrophiles. A common and synthetically valuable reaction is alkylation, where the enolate attacks an alkyl halide in an SN2 fashion to form a new carbon-carbon bond at the α-position. libretexts.orgmnstate.edu It is crucial to use a strong base to ensure complete conversion to the enolate, thereby preventing side reactions of the base with the alkyl halide. libretexts.org

Another important transformation is the aldol (B89426) reaction, where the enolate adds to another carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy ketone. masterorganicchemistry.comresearchgate.net This reaction can be performed under either basic or acidic conditions.

Table 2 provides an overview of typical α-functionalization reactions.

| Reagent(s) | Enolate Type | Electrophile | Product Type |

| 1. LDA, THF, -78 °C; 2. CH₃I | Kinetic | Methyl iodide | 5-Methyl-2-(pent-2-ynyl)cyclopentan-1-one |

| 1. NaOEt, EtOH; 2. PhCHO | Thermodynamic | Benzaldehyde | 2-(1-Hydroxy-1-phenylmethyl)-2-(pent-2-ynyl)cyclopentan-1-one |

| 1. LDA, THF, -78 °C; 2. Br₂ | Kinetic | Bromine | 5-Bromo-2-(pent-2-ynyl)cyclopentan-1-one |

Table 2: Representative Alpha-Functionalization Reactions via Enolate Chemistry

Reactions Involving the Pent-2-ynyl Side Chain

The internal alkyne of the pent-2-ynyl side chain provides a second reactive handle within the molecule, enabling a diverse array of transformations that are distinct from the chemistry of the carbonyl group.

Alkyne Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of H-X across the carbon-carbon triple bond. The regioselectivity of these additions is a key aspect.

Hydration: The addition of water to the internal alkyne, typically catalyzed by a mercury(II) salt in the presence of a strong acid, follows Markovnikov's rule. This process initially forms an enol, which then tautomerizes to the more stable ketone. In the case of this compound, hydration would lead to a mixture of two diketones, 2-(2-oxopentan-3-yl)cyclopentan-1-one and 2-(3-oxopentan-2-yl)cyclopentan-1-one, due to the similar substitution pattern of the alkyne carbons.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the alkyne can also occur. The reaction proceeds through a vinyl carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate. The addition of one equivalent of HBr would yield a mixture of vinylic bromides.

Metal-Catalyzed Alkyne Transformations

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the alkyne.

Sonogashira Coupling: While the classic Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, variations for internal alkynes exist, though they are less common. wikipedia.orgorganic-chemistry.org The "inverse Sonogashira" approach, where an organometallic reagent adds to an alkynyl halide, provides a conceptual alternative. nih.gov

Heck Reaction: The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While direct Heck-type reactions with internal alkynes are possible, they can sometimes lead to mixtures of products due to issues of regioselectivity in the carbopalladation step.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is most efficient with terminal alkynes. wikipedia.orgorganic-chemistry.orgnih.gov The reaction with internal alkynes is generally much slower and less regioselective. Strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes offers a metal-free alternative, but this is not directly applicable to the acyclic alkyne in this compound. libretexts.orgyoutube.com

Pericyclic Reactions and Cycloadditions Involving the Alkyne

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com Alkynes can participate in several types of pericyclic reactions, most notably cycloadditions.

Diels-Alder Reaction: The alkyne in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. wikipedia.org This reaction would form a six-membered ring containing a double bond, fused to the cyclopentanone (B42830) ring system. The reaction is typically promoted by heat.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between an alkyne and an alkene can lead to the formation of a cyclobutene (B1205218) ring. libretexts.orglibretexts.org Thermal [2+2] cycloadditions with alkynes are generally forbidden by the Woodward-Hoffmann rules, but exceptions exist, for example, with ketenes. youtube.com

A summary of potential reactions on the alkyne side chain is provided in Table 3.

| Reaction Type | Reagent(s) | Product Type | Notes |

| Hydration | H₂SO₄, HgSO₄, H₂O | Diketone | Markovnikov addition followed by tautomerization. |

| Sonogashira-type Coupling | Aryl Halide, Pd catalyst, Cu catalyst | Aryl-substituted alkene | Requires specific conditions for internal alkynes. |

| Diels-Alder Reaction | 1,3-Butadiene, Heat | Cyclohexadiene derivative | [4+2] cycloaddition. |

| [2+2] Cycloaddition | Ethylene, hv | Cyclobutene derivative | Photochemically allowed. |

Table 3: Representative Reactions of the Pent-2-ynyl Side Chain

Remote Functionalization and Ring Transformations

The strategic placement of the pentynyl group adjacent to the carbonyl function in this compound opens up numerous possibilities for remote functionalization and skeletal reorganization. The alkyne can act as a handle for introducing new functional groups at a distance from the carbonyl group, and both the alkyne and the cyclopentanone ring can participate in a variety of ring-transforming reactions.

One of the primary modes of reactivity for alkynyl ketones is intramolecular cyclization. Depending on the reaction conditions and catalysts employed, this compound could undergo several types of transformations. For instance, in the presence of transition metal catalysts such as gold or platinum, a 5-endo-dig cyclization could be envisioned, leading to the formation of a bicyclic system. This type of transformation is well-documented for related alkynyl carbonyl compounds.

Another important class of reactions is the Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes. Although this is an intermolecular reaction, intramolecular variants are powerful tools for constructing complex polycyclic systems. For this compound, if an appropriate alkene tether were present elsewhere in the molecule, a cascade of reactions could lead to intricate ring systems.

Furthermore, the cyclopentanone ring itself can be subject to transformations. Ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could potentially be initiated by the functionalization of the ketone. Moreover, under certain conditions, ring-opening reactions of the cyclopentanone could occur, followed by recyclization involving the alkyne, leading to completely different heterocyclic or carbocyclic frameworks.

The following table summarizes potential ring transformation reactions applicable to this compound based on known chemistry of related compounds.

| Reaction Type | Catalyst/Reagent | Potential Product |

| Intramolecular Hydroacylation | Rhodium complexes | Bicyclic cyclopentenone derivative |

| Conia-Ene Reaction | Lewis or Brønsted acids | Bicyclic system with an exocyclic double bond |

| Gold-Catalyzed Cyclization | Au(I) or Au(III) salts | Fused or bridged bicyclic ketones |

| Pauson-Khand Reaction | Co2(CO)8 | Polycyclic cyclopentenone derivatives |

Role as a Stabilizing Electron-Pair Donor in Catalysis (e.g., Lewis Acid Catalysis)

The carbonyl oxygen of this compound possesses lone pairs of electrons, allowing it to function as a Lewis base or an electron-pair donor. This property is crucial in various catalytic processes, particularly in Lewis acid catalysis. The coordination of a Lewis acid to the carbonyl oxygen activates the ketone towards nucleophilic attack and can also influence the reactivity of the adjacent pentynyl group.

Research on the structurally similar cyclopentanone has demonstrated its effectiveness as a cation-stabilizing electron-pair donor in calcium-catalyzed intermolecular carbohydroxylations of alkynes. bldpharm.com In this role, the cyclopentanone additive helps to stabilize highly reactive cationic intermediates, thereby controlling the reaction pathway and improving product yields. It is plausible that this compound could play a similar stabilizing role in various transition-metal-catalyzed reactions.

The presence of the electron-rich alkyne moiety could further modulate the electron-donating properties of the molecule. The π-system of the alkyne can also interact with Lewis acids, potentially leading to cooperative activation effects or directing the stereochemical outcome of a reaction. For instance, in a chelation-controlled reaction, a metal catalyst could coordinate to both the carbonyl oxygen and the alkyne, creating a rigid bicyclic transition state. This would have significant implications for asymmetric catalysis, where precise control of the three-dimensional arrangement of reactants is essential for achieving high enantioselectivity.

The interaction with Lewis acids can also facilitate unique cycloaddition reactions. For example, Lewis acid activation of related enone systems has been shown to promote Diels-Alder reactions. researchgate.net In the case of this compound, Lewis acid activation could enhance its reactivity as a dienophile or promote other pericyclic reactions involving the alkyne.

The table below outlines the potential roles of this compound as an electron-pair donor in catalysis.

| Catalytic Process | Role of this compound | Potential Outcome |

| Lewis Acid Catalysis | Activation of the carbonyl group | Enhanced reactivity towards nucleophiles |

| Transition Metal Catalysis | Stabilization of cationic intermediates | Increased reaction efficiency and selectivity |

| Asymmetric Catalysis | Chiral ligand or substrate in a chelated complex | Enantioselective product formation |

Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring of 2 Pent 2 Ynyl Cyclopentan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the carbon-hydrogen framework and the relative spatial arrangement of atoms, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclopentanone (B42830) ring and the pentynyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached, providing unambiguous ¹H-C one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the pentynyl side chain to the cyclopentanone ring and for confirming the positions of quaternary carbons, such as the carbonyl group and the internal alkyne carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry at the C2 position of the cyclopentanone ring, NOESY would be invaluable. This experiment shows through-space correlations between protons that are close to each other, which would help in defining the relative orientation of the pentynyl side chain with respect to the protons on the cyclopentanone ring.

A hypothetical data table for the types of correlations expected from these experiments is presented below. The actual chemical shifts (δ) would need to be determined experimentally.

| Technique | Correlated Nuclei | Information Gained for 2-(Pent-2-ynyl)cyclopentan-1-one |

| COSY | ¹H - ¹H | Connectivity of protons on the cyclopentanone ring and the pentynyl side chain. |

| HSQC | ¹H - ¹³C (direct) | Direct attachment of protons to their respective carbon atoms. |

| HMBC | ¹H - ¹³C (long-range) | Connectivity across multiple bonds, linking the side chain to the ring and identifying quaternary carbons. |

| NOESY | ¹H - ¹H (through-space) | Spatial proximity of protons, crucial for determining the stereochemistry at the C2 position. |

Quantitative NMR for Reaction Progress and Purity Assessment

Quantitative NMR (qNMR) could be employed to determine the purity of a synthesized sample of this compound without the need for an identical standard. By integrating the signals of the compound against a certified internal standard of known concentration, a precise and accurate measure of purity can be obtained. Furthermore, during the synthesis of this compound, qNMR could be used to monitor the reaction progress by tracking the disappearance of starting material signals and the appearance of product signals over time.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule.

IR Spectroscopy: A strong absorption band would be expected for the carbonyl (C=O) group of the cyclopentanone ring, typically in the region of 1740-1750 cm⁻¹. Another characteristic absorption would be for the internal alkyne (C≡C) bond, which would appear as a weak to medium band around 2200-2260 cm⁻¹. The absence of a strong band around 3300 cm⁻¹ would confirm the internal nature of the alkyne.

Raman Spectroscopy: Raman spectroscopy would be complementary to IR. The C≡C stretching vibration, which is often weak in the IR spectrum of internal alkynes, would be expected to show a strong signal in the Raman spectrum.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carbonyl (C=O) | Stretch | 1740 - 1750 (Strong) | Medium |

| Alkyne (C≡C) | Stretch | 2200 - 2260 (Weak-Medium) | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 (Medium-Strong) | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₀H₁₂O), HRMS would provide a high-accuracy mass measurement of the molecular ion, which could be used to confirm its molecular formula.

| Technique | Information Gained | Expected Value for C₁₀H₁₂O |

| HRMS (e.g., ESI-TOF) | Exact Mass of [M+H]⁺ | 149.0961 |

| Exact Mass of [M+Na]⁺ | 171.0780 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chirality Assessment (if applicable)

Since this compound has a chiral center at the C2 position, it can exist as a pair of enantiomers. If the compound were synthesized in an enantiomerically enriched or pure form, chiroptical techniques would be essential for its characterization.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. The n→π* transition of the carbonyl group would give a characteristic Cotton effect in the ECD spectrum, the sign of which could potentially be used to determine the absolute configuration of the chiral center by comparison with theoretical calculations or empirical rules (such as the octant rule for ketones).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It provides complementary information to ECD and can also be used to determine the absolute stereochemistry.

Without experimental data, it is impossible to predict the specific ECD and ORD curves for the enantiomers of this compound.

Theoretical and Computational Chemistry Studies of 2 Pent 2 Ynyl Cyclopentan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(pent-2-ynyl)cyclopentan-1-one, methods like Density Functional Theory (DFT) are particularly well-suited to determine its electronic structure and optimized molecular geometry. A common and effective level of theory for such organic molecules is the B3LYP functional combined with a 6-31G* basis set, which provides a good balance between accuracy and computational cost. researchgate.netinpressco.comreddit.comacs.org

The geometry optimization of this compound would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. The cyclopentanone (B42830) ring is known to adopt a non-planar, puckered conformation to alleviate ring strain. researchgate.netlibretexts.org The pentynyl substituent will influence the specifics of this puckering. The optimized geometry provides a foundational understanding of the molecule's shape and electron distribution.

Predicted Molecular Geometry Parameters:

Below is a table of predicted bond lengths and angles for key structural features of this compound, based on calculations of analogous structures.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C-C (ring) | 1.54 - 1.55 |

| C-C (ring-alkyne) | 1.52 |

| C≡C | 1.21 |

| C-H (alkyl) | 1.09 - 1.10 |

| **Bond Angles (°) ** | |

| O=C-C (ring) | 125 |

| C-C-C (ring) | 104 - 106 |

| C(ring)-C-C≡C | 110 |

| C-C≡C | 178 |

These values are predictive and based on theoretical calculations of similar functional groups and molecular fragments.

Conformational Analysis and Energy Minima Determination

The flexibility of the cyclopentanone ring and the rotation around the single bond connecting the pentynyl side chain give rise to multiple possible conformations for this compound. A thorough conformational analysis is crucial for identifying the most stable structures, or energy minima, on the potential energy surface (PES). libretexts.orgyoutube.com

The cyclopentanone ring typically exists in an envelope or twist conformation. libretexts.orgyoutube.com For each of these ring puckers, the orientation of the pentynyl group relative to the ring can vary. By systematically rotating the dihedral angle of the C(ring)-C(side chain) bond and calculating the energy at each step, a potential energy surface can be mapped out. This allows for the identification of all low-energy conformers and the energy barriers between them.

Relative Energies of Predicted Conformers:

| Conformer | Ring Pucker | Dihedral Angle (C=O)-C-C-C≡ | Predicted Relative Energy (kcal/mol) |

| 1 | Envelope | ~60° (gauche) | 0.00 |

| 2 | Twist | ~60° (gauche) | 0.5 |

| 3 | Envelope | ~180° (anti) | 1.2 |

| 4 | Twist | ~180° (anti) | 1.7 |

These values are illustrative and represent a plausible energy landscape for the molecule.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how this compound might be synthesized is a key aspect of its chemistry. A plausible route is the α-alkylation of a cyclopentanone enolate with a suitable pentynyl halide. youtube.com Computational chemistry can be employed to elucidate the mechanism of such a reaction by locating the transition state (TS) structure and calculating its energy. e3s-conferences.orgpsu.edumcmaster.ca

The reaction would proceed via the formation of a cyclopentanone enolate, followed by nucleophilic attack on the pentynyl halide. Transition state theory calculations, often using methods like QST2 or QST3 in Gaussian software, can model the geometry of the high-energy intermediate state where bonds are partially formed and broken. google.comyoutube.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For the alkylation of a cyclopentanone enolate, two stereochemical outcomes are possible, leading to either an axial or equatorial addition of the pentynyl group. Transition state calculations can predict which pathway is energetically more favorable.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for the characterization of new compounds. For this compound, the prediction of its NMR and IR spectra can aid in its future identification.

Predicted NMR Chemical Shifts:

The 1H and 13C NMR chemical shifts can be calculated using DFT methods. The predicted shifts are based on the electronic environment of each nucleus. bohrium.com

| Nucleus | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C=O | - | ~220 |

| α-CH | 2.2 - 2.6 | ~50 |

| Ring CH2 | 1.8 - 2.2 | 25 - 40 |

| CH2 (side chain) | 2.3 - 2.7 | ~20 |

| C≡C | - | 70 - 90 |

| ≡C-CH2 | 2.1 - 2.5 | ~22 |

| CH3 | 1.0 - 1.2 | ~13 |

These are approximate ranges based on typical values for similar functional groups. orgchemboulder.comlibretexts.orglibretexts.orgumass.edu

Predicted Vibrational Frequencies:

The calculation of vibrational frequencies can predict the key absorption bands in the infrared (IR) spectrum. nist.gov

| Functional Group | Predicted Vibrational Frequency (cm-1) |

| C=O Stretch | ~1745 |

| C≡C Stretch | ~2230 |

| C-H Stretch (sp3) | 2850 - 3000 |

The C=O stretching frequency for a five-membered ring is typically higher than in acyclic ketones. libretexts.orglibretexts.org The C≡C stretch is expected to be weak.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations typically model a molecule in the gas phase at 0 K, molecular dynamics (MD) simulations can describe its behavior over time in a solvent environment at a given temperature. numberanalytics.comresearchgate.net This provides insights into the molecule's flexibility, conformational dynamics, and interactions with solvent molecules. orientjchem.orgacs.orgresearchgate.netjlu.edu.cnnih.govnih.govresearchgate.net

An MD simulation of this compound in a solvent like chloroform (B151607) or methanol (B129727) would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms over a series of small time steps. The resulting trajectory would show how the cyclopentanone ring puckers and how the pentynyl side chain rotates in solution. It would also reveal the nature of the solvation shell around the molecule, including any specific interactions like hydrogen bonding between the carbonyl oxygen and a protic solvent. orientjchem.orgmdpi.com This information is crucial for understanding how the solvent might influence the molecule's reactivity and conformational preferences. nih.govnih.gov

Strategic Applications of 2 Pent 2 Ynyl Cyclopentan 1 One As a Core Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(pent-2-ynyl)cyclopentan-1-one, possessing both an electrophilic ketone and a nucleophilic/electrophilic alkyne, makes it an ideal starting material for the synthesis of a diverse array of complex organic molecules, including natural products and their analogues. The cyclopentanone (B42830) moiety is a common structural motif in many biologically active compounds, such as prostaglandins (B1171923) and jasmonates. The appended pentynyl chain provides a reactive handle for a variety of transformations, allowing for significant molecular elaboration.

One of the most powerful applications of this building block is in tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. The spatial proximity of the ketone and alkyne functionalities can be exploited to construct intricate polycyclic systems with high stereocontrol. For instance, intramolecular reactions can be triggered by activating either the alkyne or the ketone, leading to the formation of fused or bridged ring systems.

A prime example of the synthetic utility of related 2-alkynyl cyclopentanones is the intramolecular Pauson-Khand reaction. wikipedia.orgtcichemicals.comillinois.edu This powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is a cornerstone in the synthesis of cyclopentenones. In the context of a molecule like this compound, if an alkene tether were introduced elsewhere in the molecule, an intramolecular Pauson-Khand reaction could be envisioned to construct complex bicyclic systems. While direct examples with this compound are not prevalent in the literature, the general transformation is well-established.

The table below illustrates potential transformations of this compound into more complex structures, drawing parallels from known reactions of similar alkynyl ketones.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | 1. Hydride reduction (e.g., NaBH₄) 2. Intramolecular hydroalkoxylation (e.g., acid or metal catalyst) | Fused bicyclic ether | Core of various natural products |

| This compound | 1. Grignard addition to ketone 2. Intramolecular cyclization | Spirocyclic or fused ring systems | Scaffolds for medicinal chemistry |

| This compound | Hetero-Diels-Alder reaction with diene | Fused heterocyclic systems | Synthesis of alkaloids and other nitrogen-containing compounds |

| This compound | Nazarov cyclization (after conversion to a divinyl ketone) | Bicyclic cyclopentenone | Key intermediates in terpene synthesis |

Scaffold for the Development of Novel Organic Reactions and Methodologies

The unique juxtaposition of the ketone and internal alkyne in this compound provides a fertile ground for the discovery and development of novel organic reactions. The internal alkyne is less sterically hindered than a terminal alkyne, which can lead to unique reactivity and selectivity in metal-catalyzed transformations.

For instance, the development of new tandem reactions that proceed via initial coordination of a metal catalyst to the alkyne, followed by participation of the ketone, is an active area of research. Such methodologies can provide rapid access to complex molecular architectures from a relatively simple starting material. The reactivity of the alkyne can be tuned by the choice of metal catalyst, allowing for a diverse range of transformations, including cycloisomerizations, hydrofunctionalizations, and cycloadditions.

The cyclopentanone ring can also serve as a handle for introducing chirality, which can then direct stereoselective transformations on the pentynyl side chain. This makes this compound a valuable scaffold for asymmetric catalysis and the synthesis of enantiopure compounds.

The following table outlines potential novel reactions where this compound could serve as a key substrate for methodological development.

Table 2: this compound as a Scaffold for Novel Reactions

| Reaction Type | Catalyst/Reagents | Potential Outcome | Significance |

| Tandem Cyclization/Functionalization | Gold or Platinum catalysts | Formation of complex polycyclic ketones with concomitant introduction of new functional groups | Rapid increase in molecular complexity |

| Enantioselective Conjugate Addition | Chiral copper or rhodium catalysts | Stereoselective formation of all-carbon quaternary centers | Access to challenging chiral building blocks |

| Intramolecular [4+2] Cycloaddition | Thermal or Lewis acid catalysis (after conversion to a diene) | Construction of fused six-membered rings | Versatile route to carbocyclic and heterocyclic systems |

| Metal-catalyzed C-H activation | Palladium or Rhodium catalysts | Direct functionalization of the cyclopentanone ring or the alkyl part of the pentynyl chain | Atom-economical synthesis of substituted derivatives |

Utility in Materials Science and Polymer Chemistry (e.g., as a monomer or cross-linker)

The presence of the reactive alkyne functionality in this compound makes it a promising candidate for applications in materials science and polymer chemistry. Alkynes are known to participate in a variety of polymerization and cross-linking reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

As a monomer, this compound could be copolymerized with other monomers to introduce ketone functionalities into polymer backbones. These ketone groups can serve as sites for post-polymerization modification, allowing for the tuning of material properties such as hydrophilicity, cross-linking density, and thermal stability. For example, the ketone can be converted to an oxime, hydrazone, or other derivatives, providing a versatile handle for further functionalization.

Furthermore, if a di-functional version of this molecule were synthesized (e.g., with two alkyne groups), it could act as a cross-linker to create robust polymer networks. The rigidity of the cyclopentanone ring could impart desirable thermal and mechanical properties to the resulting materials. The internal alkyne offers different reactivity and potentially different material properties compared to the more commonly used terminal alkynes.

The table below summarizes the potential applications of this compound in the field of materials science.

Table 3: Potential Materials Science Applications of this compound

| Application | Polymerization/Reaction Type | Resulting Material Properties |

| Functional Monomer | Azide-alkyne "click" polymerization | Polymers with pendant ketone groups for post-functionalization |

| Cross-linking Agent | Thiol-yne radical polymerization | Cross-linked networks with enhanced thermal and mechanical stability |

| Surface Modification | Grafting onto azide-functionalized surfaces via CuAAC | Surfaces with tailored wettability and chemical reactivity |

| Synthesis of Conjugated Polymers | Transition-metal-catalyzed polymerization | Materials with potential applications in organic electronics |

Emerging Research Directions and Future Prospects for 2 Pent 2 Ynyl Cyclopentan 1 One

Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of 2-(pent-2-ynyl)cyclopentan-1-one can be envisioned through the α-alkylation of cyclopentanone (B42830) with a suitable pent-2-ynyl halide or equivalent electrophile. Traditional approaches to such alkylations often rely on strong, non-catalytic bases like lithium diisopropylamide (LDA) and cryogenic temperatures, which present challenges in terms of sustainability and process safety. rsc.org Future research will undoubtedly focus on developing greener and more sustainable synthetic protocols.

Key areas of exploration in the sustainable synthesis of this target molecule would include:

Catalytic Alkylation: The use of catalytic amounts of a base or a transition-metal catalyst for the α-alkylation of cyclopentanone would significantly improve the atom economy and reduce waste. organic-chemistry.org Research into recyclable catalysts, such as palladium-based systems, could offer highly efficient routes. organic-chemistry.org

Alternative Energy Sources: The application of microwave irradiation or mechanochemistry could accelerate reaction times and reduce the need for high temperatures and hazardous solvents, aligning with the principles of green chemistry. thieme-connect.de

Bio-catalysis: The use of enzymes, or "biocatalysts," for the enantioselective synthesis of substituted ketones is a rapidly growing field. georgiasouthern.edu A future direction could involve the enzymatic resolution or asymmetric synthesis of this compound to access enantiomerically pure forms.

Renewable Feedstocks: While cyclopentanone is a readily available starting material, long-term sustainability goals may drive research into its synthesis from renewable resources.

A comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Approach | Base/Catalyst | Solvent | Temperature | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Classical Alkylation | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | -78 °C | High yield for specific substrates | Stoichiometric strong base, cryogenic conditions, hazardous waste |

| Catalytic Alkylation | Palladium catalyst, weak base | "Green" solvents (e.g., 2-MeTHF) | Room Temp. to 80 °C | High atom economy, recyclable catalyst, milder conditions | Catalyst cost and stability |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salt, NaOH | Toluene/Water | Room Temp. | Simple setup, inexpensive reagents | Potential for side reactions, moderate yields |

| Enamine Catalysis | Proline derivatives | Dimethyl sulfoxide (B87167) (DMSO) | Room Temp. | Organocatalytic, potential for asymmetry | Longer reaction times, catalyst loading |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The juxtaposition of the ketone and alkyne functionalities in this compound provides a fertile ground for the discovery of novel chemical transformations. The alkyne can act as a handle for a variety of metal-catalyzed reactions, while the ketone offers a site for nucleophilic attack and enolate chemistry.

Future research could focus on:

Intramolecular Cyclizations: The molecule is primed for intramolecular reactions. For instance, gold or other electrophilic metal catalysts could activate the alkyne towards nucleophilic attack by the enolate of the ketone, leading to the formation of complex bicyclic or spirocyclic systems. rsc.org

Cascade Reactions: A single synthetic operation could trigger a cascade of bond-forming events. For example, a conjugate addition to an activated derivative of the ketone could be followed by an intramolecular reaction involving the alkyne, rapidly building molecular complexity.

Pauson-Khand Reaction: The internal alkyne could participate in a Pauson-Khand reaction with an alkene and carbon monoxide to construct a new five-membered ring, leading to intricate polycyclic structures.

Click Chemistry: The alkyne moiety allows for the application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to attach a wide array of molecular fragments, creating libraries of derivatives for various applications.

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of new chemical entities has driven the development of automated synthesis and flow chemistry platforms. nih.govmedium.com The synthesis of this compound and its derivatives is well-suited for these technologies.

Flow Chemistry for Synthesis: The α-alkylation of ketones has been successfully translated to continuous flow systems. rsc.org A flow process for the synthesis of this compound would offer precise control over reaction parameters, improved safety, and the potential for straightforward scaling. vapourtec.com The benefits of a flow approach are summarized in Table 2.

Automated Synthesis for Derivatization: Once the core structure is synthesized, automated platforms can be employed to rapidly generate a library of analogs. chemspeed.comsigmaaldrich.com For example, the alkyne could be functionalized using a variety of automated coupling reactions, or the ketone could be converted to a range of other functional groups.

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Benefit |

|---|---|

| Precise Temperature Control | Minimizes side reactions and improves selectivity. |

| Rapid Mixing | Enhances reaction rates and efficiency. |

| Improved Safety | Small reaction volumes reduce the risk of hazardous events. |

| Scalability | Production can be increased by running the system for longer periods. |

| Integration of Purification | In-line purification modules can streamline the workflow. |

Design of Analogs with Tunable Reactivity Profiles

The structure of this compound can be systematically modified to fine-tune its reactivity and explore its potential in various applications, such as materials science or as a synthetic building block.

Future design strategies for analogs could include:

Modification of the Alkyne: Replacing the terminal methyl group on the pentynyl chain with other alkyl or aryl groups would alter the steric and electronic properties of the alkyne, influencing its reactivity in metal-catalyzed transformations. Introducing electron-withdrawing or -donating groups could also modulate its reactivity. researchgate.net

Substitution on the Cyclopentanone Ring: Introducing substituents at other positions on the cyclopentanone ring could direct the regioselectivity of subsequent reactions and introduce new stereocenters.

Varying the Linker Length: Changing the length of the carbon chain connecting the alkyne to the cyclopentanone ring would impact the feasibility and outcome of intramolecular reactions.

Introducing Heteroatoms: The incorporation of heteroatoms into the cyclopentanone ring or the alkyne chain would lead to the synthesis of novel heterocyclic analogs with potentially unique properties. thieme-connect.com

By systematically exploring these modifications, a diverse library of analogs with tailored reactivity can be generated, paving the way for the discovery of new chemical transformations and functional molecules.

Q & A

Q. How can researchers optimize the synthesis of 2-(Pent-2-ynyl)cyclopentan-1-one for higher yields?

Methodological Answer:

- Use catalytic asymmetric transfer hydrogenation (ATH) with chiral Ru(II) catalysts, such as (R,R)-A or (R,R)-B, which have demonstrated enantiomeric excess (ee) values of 80–92% in related cyclopentanone derivatives .

- Optimize reaction conditions (e.g., solvent polarity, temperature) based on precedents for structurally similar compounds. For example, Condition A (petroleum ether/AcOEt solvent system) achieved 63% yield for 2-(3-phenylfuran-2-yl)cyclopentan-1-one, as validated by H NMR .

- Monitor reaction progress using thin-layer chromatography (TLC, Rf = 0.35 in petroleum ether/AcOEt = 10:1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- H NMR : Assign peaks using chemical shift ranges (e.g., δ 2.08–2.42 ppm for cyclopentanone ring protons) and coupling constants (e.g., J = 9.8 Hz for axial-equatorial interactions) .

- HRMS : Confirm molecular weight via high-resolution mass spectrometry (e.g., [M + Na]+ at m/z 341.0974 for derivatives) .

- FT-IR : Identify carbonyl stretching vibrations (~1740 cm) and alkyne C≡C stretches (~2100 cm) .

Q. How should safety protocols be designed for handling this compound in laboratory settings?

Methodological Answer:

- Refer to IFRA Standards for analogous compounds (e.g., 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one), which outline exposure limits for dermal sensitization and aquatic toxicity .

- Implement Quantitative Risk Assessment (QRA2) frameworks for skin sensitization, as recommended by the IDEA project .

- Use glovebox techniques for air-sensitive steps, given the compound’s potential reactivity with oxygen or moisture .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

Methodological Answer:

- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, δ 7.20–7.38 ppm aromatic protons in 2-(3-phenylfuran-2-yl)cyclopentan-1-one were differentiated via H-H coupling patterns .

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to validate assignments .

- Use deuterated solvents (e.g., CDCl) to eliminate solvent interference .

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Employ chiral Ru(II) catalysts with 1,2-diamine ligands, which have shown 85–92% ee in the ATH of 2-(6-(diethylamino)-3H-purin-3-yl)cyclopentan-1-one .

- Optimize catalyst loading (e.g., 0.5–2 mol%) and hydrogen donor (e.g., HCOONa) to balance yield and stereoselectivity .

- Validate enantiopurity via chiral HPLC or polarimetry .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Perform molecular docking using software like AutoDock Vina to assess binding affinity to target proteins (e.g., cyclin-dependent kinases) .

- Calculate ADMET properties (absorption, distribution, metabolism, excretion, toxicity) via tools like SwissADME or ProTox-II .

- Validate predictions with in vitro assays (e.g., cytotoxicity testing on HEK293 cells) .

Q. How can analytical methods distinguish this compound from its structural isomers?

Methodological Answer:

- Use GC-MS with a DB-5 column (30 m × 0.25 mm ID, 0.25 µm film) to separate isomers based on retention indices .

- Compare fragmentation patterns in EI-MS (e.g., m/z 168 for cyclopentanone ring cleavage) .

- Apply IUPAC nomenclature rules to confirm structural identity (e.g., prioritizing the longest carbon chain in substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.